Potency Differentiation: Grk5-IN-2 Exhibits Micromolar Potency Distinct from Nanomolar Covalent Inhibitors
Grk5-IN-2 demonstrates an IC50 of 49.7 μM against GRK5 in a luminescent ADP detection assay . In contrast, the covalent inhibitor CCG273441 achieves an IC50 of 3.8 nM in a similar in vitro kinase assay, representing a >13,000-fold difference in potency . This magnitude of difference indicates that Grk5-IN-2 is a low-micromolar tool compound, whereas CCG273441 is an ultra-potent, sub-nanomolar probe.
| Evidence Dimension | GRK5 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 49.7 μM |
| Comparator Or Baseline | CCG273441: 3.8 nM |
| Quantified Difference | >13,000-fold (CCG273441 more potent) |
| Conditions | Luminescent ADP detection assay (Grk5-IN-2); In vitro kinase assay (CCG273441) |
Why This Matters
This defines Grk5-IN-2 as a moderate-affinity, reversible tool suitable for experiments where complete target engagement is not required or for studying systems where high inhibitor concentrations are tolerable, distinguishing it from ultra-potent covalent probes.
